Lithopone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

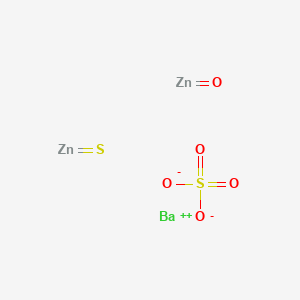

Lithopone is a brilliant white pigment composed of a mixture of barium sulfate and zinc sulfide. It was developed in the 1870s as a substitute for lead carbonate (white lead) to overcome its drawbacks of toxicity, poor weathering, and darkening in atmospheres containing sulfur compounds . This compound is widely used in paints, inks, leather, paper, linoleum, and face powder .

Preparation Methods

Lithopone is produced by coprecipitation of barium sulfate and zinc sulfide. The most common method involves combining equimolar amounts of zinc sulfate and barium sulfide:

BaS+ZnSO4→ZnS⋅BaSO4

This reaction yields a product that is 29.4% zinc sulfide and 70.6% barium sulfate . The precipitate is then recovered by filtration and calcined (roasted) at temperatures above 600°C (1112°F) .

Chemical Reactions Analysis

Lithopone primarily undergoes photochemical reactions due to the presence of zinc sulfide. Zinc sulfide degrades upon exposure to ultraviolet light, leading to the darkening of the pigment . To suppress this effect, a small amount of cobalt salts can be added to stabilize zinc sulfide . The pigment can vary in shade over time, ranging from pure white to grey or even black, depending on the amount of zinc sulfide and its total accumulated ultraviolet exposure .

Scientific Research Applications

Lithopone has a wide range of applications in scientific research and industry:

Chemistry: Used as a white pigment in various chemical formulations.

Biology: Employed in histological staining techniques.

Medicine: Utilized in pharmaceutical formulations as an inert filler.

Industry: Widely used in paints, plastics, and coatings due to its opacity and cost-effectiveness .

Mechanism of Action

The primary mechanism of action of lithopone is its ability to confer opacity and whiteness to materials. The barium sulfate component is almost completely inert, while the zinc sulfide component can degrade upon exposure to ultraviolet light . The addition of cobalt salts helps to stabilize zinc sulfide, preventing severe reactions to ultraviolet exposure .

Comparison with Similar Compounds

Lithopone is often compared to other white pigments such as titanium dioxide, zinc oxide, and white lead. While titanium dioxide has largely replaced this compound in many applications due to its superior properties, this compound remains a cost-effective alternative with unique advantages:

Titanium Dioxide: Offers higher opacity and durability but is more expensive.

Zinc Oxide: Known for its excellent ultraviolet light absorption but lacks the opacity of this compound.

White Lead: Highly toxic and has been largely phased out in favor of safer alternatives like this compound

This compound’s unique combination of barium sulfate and zinc sulfide makes it a versatile and valuable pigment in various applications.

Biological Activity

Lithopone is a pigment composed primarily of zinc sulfide (ZnS) and barium sulfate (BaSO₄), historically used in paints and coatings due to its excellent opacity and brightness. Recent studies have started to explore its biological activity, particularly concerning its potential toxicity and interactions with biological systems. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Composition and Properties of this compound

This compound is produced through the coprecipitation of zinc sulfate and barium sulfide, resulting in a mixture that typically consists of approximately 29.4% ZnS and 70.6% BaSO₄. The synthesis process significantly influences the properties of this compound, including its luminescent characteristics, which are affected by impurities introduced during production .

Toxicological Profile

This compound's biological activity has been linked to its constituent elements, particularly zinc. Research indicates that exposure to this compound can lead to the release of zinc ions, which may exhibit cytotoxic effects. A study found that commercial this compound pigments released approximately 40.97% of their total zinc content when exposed to simulated sunlight over 24 hours, generating nanoparticles that could interact with biological systems .

Table 1: Toxicological Data on this compound Components

| Component | Toxicity Level | Biological Effects |

|---|---|---|

| Zinc Sulfide (ZnS) | Moderate | Cytotoxicity, oxidative stress |

| Barium Sulfate (BaSO₄) | Low | Generally considered non-toxic |

The biological effects of this compound are primarily attributed to the zinc component. Studies have shown that zinc ions can induce oxidative stress in cells, leading to lysosomal instability and cell death in macrophage cultures . The interaction between zinc ions and cellular components can disrupt normal cellular functions, contributing to potential toxicity.

Case Studies on Biological Activity

-

Zinc Release and Cytotoxicity :

- A study investigated the cytotoxic effects of zinc released from this compound pigments under solar irradiation. The results indicated significant cytotoxicity correlated with the concentration of released zinc ions .

- Findings : Increased cell death was observed in cultures exposed to higher concentrations of zinc ions released from this compound.

-

In Vitro Studies :

- In vitro experiments demonstrated that exposure to nano-sized this compound particles resulted in significant cellular damage, including membrane disruption and increased reactive oxygen species (ROS) production in human lung epithelial cells .

- Results Summary : The study highlighted that even low concentrations of this compound could trigger adverse cellular responses.

Implications for Health and Safety

Given the potential for this compound to release toxic zinc ions under certain conditions, it is crucial for industries using this pigment to assess exposure risks. The variability in toxicity based on particle size and environmental conditions necessitates further research into safe handling practices.

Properties

IUPAC Name |

barium(2+);oxozinc;sulfanylidenezinc;sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.H2O4S.O.S.2Zn/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);;;;/q+2;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEJLNKYYGDNTD-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].O=[Zn].S=[Zn].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO5S2Zn2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345-05-7 |

Source

|

| Record name | C.I. Pigment White 5 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.